3-Methoxy-5-(trifluoromethyl)aniline
Description
Significance of the Trifluoromethyl Moiety in Chemical Research
The trifluoromethyl (-CF₃) group is a critical functional group in modern chemical research, particularly in the fields of medicinal chemistry and materials science. nih.gov Its incorporation into a molecule can dramatically alter its physicochemical properties. nih.govmdpi.com The high electronegativity of the fluorine atoms makes the -CF₃ group a strong electron-withdrawing moiety, which can influence the acidity or basicity of nearby functional groups. wikipedia.org
One of the most significant impacts of the trifluoromethyl group is on a molecule's metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic oxidation, a common pathway for drug breakdown in the body. mdpi.com This enhanced stability can lead to a longer biological half-life for drug candidates. mdpi.com
Furthermore, the trifluoromethyl group is highly lipophilic, a property that can improve a molecule's ability to permeate biological membranes. mdpi.com This increased lipophilicity can enhance the absorption and distribution of a drug, leading to better bioavailability. mdpi.com The -CF₃ group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, to fine-tune the steric and electronic properties of a lead compound in drug discovery. wikipedia.org This strategy is widely employed to optimize the binding affinity of a molecule to its biological target. mdpi.com The unique combination of electronic effects, metabolic stability, and lipophilicity makes the trifluoromethyl group a privileged structural motif in the design of pharmaceuticals and agrochemicals. bohrium.com
Interactive Table: Comparative Properties of Functional Groups Click on the headers to sort the data.
| Functional Group | Hansch π value (Lipophilicity) | Steric Similarity (van der Waals radius, Å) | Key Property | Source |
| Trifluoromethyl (-CF₃) | +0.88 | 1.30 (for Cl) | High metabolic stability, strong electron-withdrawing | mdpi.com |
| Chlorine (-Cl) | +0.71 | 0.99 | Bioisostere for -CF₃ | mdpi.com |
| Methyl (-CH₃) | +0.56 | - | Prone to metabolic oxidation | wikipedia.org |
Historical Context of Aniline (B41778) Derivatives in Chemical Synthesis
Aniline (C₆H₅NH₂) is one of the most fundamental aromatic amines and has played a pivotal role in the development of industrial and synthetic chemistry. wikipedia.orgsci-hub.se First isolated in 1826 through the distillation of indigo, its structure was definitively established in the 1840s. chemcess.combritannica.com The advent of the first industrial synthesis methods for aniline in the mid-19th century marked a turning point, establishing it as a cornerstone building block for a vast array of chemical products. chemcess.com
Historically, the primary application of aniline was in the burgeoning dye industry. wikipedia.orgchemcess.com The discovery that aniline could be converted into a range of brightly colored dyes, such as mauveine, revolutionized the textile industry and spurred the growth of synthetic organic chemistry. Aniline and its derivatives became essential intermediates for producing a wide spectrum of dyes and pigments, with over half of all known formulations tracing back to this compound. chemcess.com
Beyond dyes, the utility of aniline derivatives expanded significantly over the past century. In the early 20th century, aniline derivatives were found to be effective as vulcanization accelerators in the rubber industry. sci-hub.sechemcess.com Subsequently, their application broadened into pharmaceuticals, with many drugs being synthesized from an aniline base. wikipedia.orgsci-hub.se Aniline derivatives are also crucial in the production of agricultural chemicals, such as herbicides, and serve as precursors for polymers like polyurethane foams. wikipedia.orgsci-hub.se The versatility of the aniline scaffold, allowing for a wide range of chemical modifications through reactions like diazotization, acylation, and substitution on the aromatic ring, has cemented its status as an indispensable component in chemical synthesis. wikipedia.orgbritannica.com
Current Research Trends and Future Prospects for 3-Methoxy-5-(trifluoromethyl)aniline (B1580975)
Current research involving this compound primarily focuses on its role as a key intermediate in the synthesis of high-value, biologically active compounds. chemimpex.com Its unique substitution pattern makes it a sought-after building block in medicinal chemistry for creating targeted therapeutic agents. For instance, it has been utilized in the synthesis of spleen tyrosine kinase (Syk) inhibitors, which are being investigated for the treatment of various inflammatory diseases and cancers. sigmaaldrich.com The compound is also instrumental in developing molecules targeting neurological disorders. chemimpex.com
In the field of antimicrobial research, derivatives of this compound are being explored for their potential to combat drug-resistant bacteria. Studies have shown that incorporating this aniline moiety into larger molecular scaffolds can lead to compounds with potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, its use in the synthesis of quinobenzothiazinium derivatives has yielded compounds with potential anticancer properties. mdpi.com The presence of both the methoxy (B1213986) and trifluoromethyl groups can influence the electron distribution and planarity of the resulting molecules, potentially enhancing their interaction with biological targets like DNA. mdpi.com
The future prospects for this compound are closely tied to the ongoing demand for novel pharmaceuticals and advanced materials. chemimpex.com As the need for more effective and selective drugs continues to grow, this compound will likely remain a valuable starting material for drug discovery programs. Its applications are expected to expand further into material science, where its inherent chemical stability can be leveraged to create specialized polymers and coatings with desirable properties. chemimpex.com The continued exploration of this versatile chemical in organic synthesis is anticipated to unlock new and innovative applications in various high-technology sectors. chemimpex.com
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFGJEYZCUWSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188453 | |
| Record name | 5-(Trifluoromethyl)-m-anisidine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-55-3 | |
| Record name | 3-Methoxy-5-(trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-(Trifluoromethyl)-m-anisidine | |
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| Record name | 5-(Trifluoromethyl)-m-anisidine | |
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| Record name | 5-(trifluoromethyl)-m-anisidine | |
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Synthetic Methodologies for 3 Methoxy 5 Trifluoromethyl Aniline and Its Derivatives
Established Synthetic Routes to 3-Methoxy-5-(trifluoromethyl)aniline (B1580975)
Traditional synthesis of this compound relies on well-documented chemical transformations, primarily involving the reduction of a corresponding nitro-aromatic compound.
The most common and established method for synthesizing this compound is through the reduction of its nitro precursor, 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene. This transformation is a standard procedure in aromatic chemistry, where the nitro group (-NO₂) is converted to an amino group (-NH₂).
A typical procedure involves catalytic hydrogenation. For instance, the related isomer 2-Methoxy-5-(trifluoromethyl)aniline is synthesized by stirring its precursor, 4-methoxy-3-nitrobenzotrifluoride, with 10% Palladium on activated carbon (Pd/C) in a methanol (B129727) solvent under a hydrogen atmosphere. chemicalbook.com This reaction proceeds overnight at room temperature and yields the product in high purity (99%) after filtering the catalyst and concentrating the solution. chemicalbook.com A similar strategy is applied for the synthesis of this compound, highlighting the robustness of this reductive approach.
Table 1: Representative Catalytic Systems for Nitro Group Reduction
| Catalyst System | Reagents & Conditions | Typical Yield | Reference |
| Palladium on Carbon (Pd/C) | H₂, Methanol, Room Temperature | >95% | chemicalbook.com |
| Iron (Fe) in Acid | Fe powder, HCl, Ethanol/Water, Reflux | High | General Method |
| Tin(II) Chloride (SnCl₂) | SnCl₂, HCl, Ethanol, Reflux | High | General Method |
| Sodium Sulfide (Na₂S) | Na₂S, NaHCO₃, Methanol/Water, Reflux | 93% (for related nitroaniline) | chemicalbook.com |
This table presents common methods for aromatic nitro reduction. Yields are representative and can vary based on the specific substrate and reaction scale.
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, this analysis reveals several logical pathways and key precursors.
The primary disconnection is the C-N bond of the aniline (B41778), pointing to the nitro precursor 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene . This precursor can be synthesized through the nitration of 1-methoxy-3-(trifluoromethyl)benzene .
Alternatively, the synthesis can start from 3-(trifluoromethyl)aniline (B124266) . This commercially available building block can undergo bromination to introduce a leaving group, followed by a nucleophilic substitution with a methoxide (B1231860) source, and finally, nitration and reduction. A procedure for the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline to 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline has been documented, which demonstrates the feasibility of functionalizing the aniline ring. orgsyn.org
Another key starting material is 1,3-dinitro-5-(trifluoromethyl)benzene . A selective reduction of one nitro group would be required, which can be challenging but is achievable with specific reagents like sodium sulfide.
Figure 1: Retrosynthetic Pathways for this compound
This chart illustrates the logical deconstruction of the target molecule to identify potential starting materials.
Novel and Green Synthetic Approaches
Recent research has focused on developing more efficient, sustainable, and environmentally friendly methods for synthesizing fluorinated aromatic compounds. These approaches often involve advanced catalytic systems.
Modern synthetic chemistry offers sophisticated catalytic methods for introducing fluorine and methoxy (B1213986) groups, which can be applied to the synthesis of precursors for fluorinated anilines. While direct C-H fluorination and methoxylation of anilines are challenging, these methods are often used to construct the key aromatic precursors.
Catalytic Fluorination: Transition-metal-catalyzed fluorination has become a major area of research. nih.gov Palladium, silver, and copper catalysts are commonly employed. nih.gov For example, silver-catalyzed electrophilic fluorination using reagents like F-TEDA-PF₆ (Selectfluor) can introduce fluorine onto aryl stannane (B1208499) derivatives. nih.gov Visible-light photoredox catalysis has also emerged as a powerful tool for C-F bond formation, often using inexpensive and readily available starting materials. mdpi.com These reactions can tolerate a wide range of functional groups, making them suitable for complex molecule synthesis. mdpi.commdpi.com
Catalytic Methoxylation: Palladium-catalyzed C-O bond formation (Buchwald-Hartwig amination analogue) is a standard method for introducing methoxy groups onto aromatic rings. This involves reacting an aryl halide or triflate with a methoxide source in the presence of a palladium catalyst and a suitable ligand.
Table 2: Modern Catalytic Methods for C-F and C-O Bond Formation
| Reaction Type | Catalyst/Reagent Example | Substrate Example | Key Feature | Reference |
|---|---|---|---|---|
| Electrophilic Fluorination | Pd(OAc)₂, N-fluoropyridinium salts | Phenylpyridine derivatives | Directed C-H fluorination | nih.gov |
| Photoredox Trifluoromethylation | Ru(II) or Ir(III) photocatalyst, Togni reagent | Aniline derivatives | Mild conditions, radical mechanism | mdpi.com |
| Silver-Catalyzed Fluorination | Ag₂O, Selectfluor | Aryl stannanes | Late-stage functionalization | nih.gov |
"Green chemistry" principles aim to reduce waste and the use of hazardous substances. In the context of fluorinated aniline synthesis, this often translates to using safer reagents and more efficient, atom-economical reactions.
One approach is the use of less hazardous fluorinating agents. While reagents like SF₄ are highly effective, they are also extremely toxic. Greener alternatives are continually being developed. nih.gov For example, protocols for deoxyfluorination using SF₆-derived reagents have been reported as a safer alternative to DAST (diethylaminosulfur trifluoride). nih.govacs.org
Furthermore, catalyst-free methods are being explored. For example, catalyst-free fluorination of certain aniline derivatives can be achieved under specific conditions, reducing the need for heavy metal catalysts. researchgate.net The use of flow chemistry with integrated real-time monitoring (e.g., by ¹⁹F NMR) allows for optimized reaction conditions, minimized byproduct formation, and safer handling of reactive intermediates.
Synthesis of Substituted this compound Analogues
The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and agrochemistry. These syntheses often start from the parent aniline or its precursors and involve subsequent functionalization.
For example, reductive amination of a pyrazole (B372694) aldehyde with various substituted anilines, including those with methoxy groups, has been used to create a library of compounds for antimicrobial testing. nih.gov This demonstrates a modular approach to creating diverse analogues.
Another strategy involves the synthesis of ortho-trifluoromethoxylated aniline derivatives through a two-step sequence involving O-trifluoromethylation of an N-aryl-N-hydroxylamine followed by an intramolecular OCF₃ migration. researchgate.net While this produces an isomer of the desired functionality, the principle of rearrangement reactions catalyzed by transition metals like copper offers a pathway to multi-substituted anilines. researchgate.net
The synthesis of pyrazole derivatives has shown that introducing substituents like alkyl or phenoxy groups onto an aniline ring can modulate biological activity, underscoring the importance of developing synthetic routes to a wide range of substituted anilines. nih.gov
Halogenated Derivatives, e.g., 2-Chloro-3-methoxy-5-(trifluoromethyl)aniline
One patented method for the synthesis of 4-chloro-3-(trifluoromethyl)aniline (B120176) involves a multi-step process. google.comgoogle.com This process starts with o-chlorotrifluoromethyl benzene (B151609), which undergoes nitration using a mixture of acetic anhydride (B1165640) and concentrated nitric acid to yield 4-nitro-2-trifluoromethyl chlorobenzene. google.com This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine. A notable improvement on the traditional iron powder reduction is the use of a FeCl₃·6H₂O/active carbon/hydrazine (B178648) hydrate (B1144303) system, which avoids the generation of large amounts of iron sludge waste. google.com This reduction step yields the desired 4-chloro-3-trifluoromethylaniline. google.com Such methodologies could theoretically be adapted for the chlorination of this compound, likely involving electrophilic chlorination followed by separation of the resulting isomers.
Another patented process describes the synthesis of 3-bromo-5-trifluoromethylaniline starting from 4-bromo-2-trifluorotoluidine through a sequence of acetylation, nitration, deacetylation, deamination, and reduction. google.com The patent notes that this process flow is also suitable for preparing the 3-chloro and 3-fluoro analogues. google.com
A summary of a representative synthesis for a related chloro-aniline is presented below:
Table 1: Synthesis of 4-chloro-3-(trifluoromethyl)aniline
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Nitration | o-chlorotrifluoromethyl benzene, acetic anhydride, concentrated nitric acid | 4-nitro-2-trifluoromethyl chlorobenzene |
| 2 | Reduction | FeCl₃·6H₂O, active carbon, hydrazine hydrate | 4-chloro-3-(trifluoromethyl)aniline |
This table illustrates the synthesis of a related compound, 4-chloro-3-(trifluoromethyl)phenylisocyanate, from which the aniline is an intermediate. google.com
Alkyl/Cycloalkyl Ether Derivatives, e.g., 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline
The synthesis of alkyl or cycloalkyl ether derivatives involves the modification of the methoxy group of the parent aniline. For the specific target of 3-(cyclopropylmethoxy)-5-(trifluoromethyl)aniline, a detailed experimental procedure is not widely published in scientific literature. However, its synthesis can be conceptually approached through established organic chemistry reactions.
Ortho-Trifluoromethoxylated Aniline Derivatives via OCF₃-migration
A sophisticated method for producing ortho-trifluoromethoxylated aniline derivatives proceeds through an OCF₃ migration. google.comgoogle.comgoogle.com This protocol provides access to synthetically valuable building blocks and is noted for its use of bench-stable reagents, operational simplicity, and high functional-group tolerance. google.comgoogle.comgoogle.com
The process is a two-step sequence:
O-Trifluoromethylation : An N-aryl-N-hydroxylamine derivative is treated with an O-trifluoromethylating agent. google.comgoogle.com
Intramolecular OCF₃ Migration : The resulting N-aryl-N-(trifluoromethoxy)amine is heated, typically in a solvent like nitromethane, to induce the migration of the OCF₃ group to the ortho position of the aniline ring. google.comgoogle.com
The proposed mechanism for the migration step involves a heterolytic cleavage of the N-OCF₃ bond. google.comgoogle.comgoogle.com This cleavage generates a nitrenium ion and a trifluoromethoxide anion, which then recombine at the ortho position of the aromatic ring to form the final product. google.comgoogle.comgoogle.com This method has been shown to have excellent ortho-selectivity. google.com The reaction temperature required for the migration is dependent on the electronic properties of the arene, with more electron-deficient systems often requiring higher temperatures. rsc.org
Table 2: General Protocol for Ortho-Trifluoromethoxylation via OCF₃ Migration
| Step | Description | Key Features |
|---|---|---|
| 1 | O-Trifluoromethylation of N-aryl-N-hydroxylamine | Utilizes O-trifluoromethylating agents. |
| 2 | Thermally Induced Migration | Involves heating the intermediate from Step 1. |
| Mechanism | Heterolytic cleavage of N-OCF₃ bond | Recombination of nitrenium ion and trifluoromethoxide. |
| Selectivity | High ortho-selectivity | Provides specific isomer. |
This table summarizes the key aspects of the OCF₃ migration methodology. google.comgoogle.com
Combinatorial Synthesis and Library Generation Utilizing this compound
The unique substitution pattern of this compound, featuring electron-donating (methoxy) and strongly electron-withdrawing/lipophilic (trifluoromethyl) groups, makes it a highly valuable building block in combinatorial chemistry. These opposing electronic characteristics allow for diverse chemical modifications and fine-tuning of the physicochemical properties of the resulting compound libraries, which is particularly relevant in drug discovery.
The aniline functional group provides a convenient handle for a multitude of chemical reactions, such as amidation, sulfonylation, and reductive amination, which are robust and well-suited for parallel synthesis formats. The trifluoromethyl group often enhances metabolic stability and membrane permeability, while the methoxy group can be a key hydrogen bond acceptor or be used as a synthetic handle for further diversification.
Application in High-Throughput Synthesis of Compound Libraries
The utility of this compound is evident in its application for the high-throughput synthesis of compound libraries targeted at biologically important molecules, particularly protein kinases. google.com Protein kinases are a major class of drug targets, and libraries of potential inhibitors are frequently synthesized to explore structure-activity relationships (SAR). epo.orgsigmaaldrich.com
For instance, this compound has been specifically used in the synthesis of spleen tyrosine kinase (Syk) inhibitors, which are based on a phenylamino (B1219803) pyrimidine (B1678525) thiazole (B1198619) scaffold. google.com In such syntheses, the aniline is typically coupled with a reactive heterocyclic core to rapidly generate a library of analogues.
Furthermore, research into novel anticancer tyrosine kinase inhibitors has highlighted the importance of the 3-(trifluoromethyl)aniline moiety for achieving high-affinity binding to the target proteins. nih.gov In silico docking studies have shown that this fragment is often crucial for the inhibitory activity of the designed molecules. nih.gov The generation of libraries of compounds, such as isophthalamides, has been pursued where various substituted anilines, including those with trifluoromethyl groups, are systematically reacted to produce a diverse set of potential inhibitors for screening. nih.gov The robust nature of the reactions used, such as reductive amination with various anilines, makes the process amenable to generating large libraries for high-throughput screening. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloro-3-methoxy-5-(trifluoromethyl)aniline |
| 4-Chloro-3-trifluoromethylaniline |
| o-chlorotrifluoromethyl benzene |
| 4-nitro-2-trifluoromethyl chlorobenzene |
| 4-chloro-3-(trifluoromethyl)phenylisocyanate |
| 3-bromo-5-trifluoromethylaniline |
| 4-bromo-2-trifluorotoluidine |
| 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline |
| 3-hydroxy-5-(trifluoromethyl)aniline |
| cyclopropylmethyl bromide |
| N-aryl-N-hydroxylamine |
| N-aryl-N-(trifluoromethoxy)amine |
| nitromethane |
Chemical Reactivity and Transformational Studies of 3 Methoxy 5 Trifluoromethyl Aniline
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 3-methoxy-5-(trifluoromethyl)aniline (B1580975) is susceptible to electrophilic aromatic substitution (SₑAr), a class of reactions where an atom, typically hydrogen, on the aromatic ring is replaced by an electrophile. uni.lu The rate and regioselectivity of these reactions are governed by the combined electronic effects of the existing methoxy (B1213986) and trifluoromethyl substituents.
The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is a direct consequence of the directing effects of its two substituents.
Methoxy Group (-OCH₃): As an activating group, the methoxy substituent donates electron density to the aromatic ring through a resonance effect (+R). This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. It directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6). uni.lu
Trifluoromethyl Group (-CF₃): This group is strongly deactivating due to its powerful electron-withdrawing inductive effect (-I). rsc.org It removes electron density from the ring, making it less reactive. The -CF₃ group directs incoming electrophiles to the meta position relative to itself (C2, C4, and C6). rsc.org
In the case of this compound, both the activating -OCH₃ group and the deactivating -CF₃ group direct electrophilic attack to the same positions: C2, C4, and C6. The reaction mechanism proceeds via the attack of the aromatic π-system on the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion. The stability of this intermediate determines the preferred position of attack.
The directing effects are summarized in the table below:
| Position | Directed by -OCH₃ (ortho, para) | Directed by -CF₃ (meta) | Combined Effect |
| C2 | Ortho | Meta | Favored |
| C4 | Para | Meta | Favored |
| C6 | Ortho | Meta | Favored |
Despite all three positions being electronically favored, steric hindrance plays a significant role. The C2 position is situated between the two bulky substituents, making it the most sterically hindered and least likely site for attack. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions, which are para and ortho to the strongly activating methoxy group, respectively. While no definitive studies detailing the precise ratio of C4 to C6 substitution for this specific molecule were found, the activating nature of the methoxy group is the dominant factor driving the reaction.
Nucleophilic Reactions Involving the Amine Functionality
The primary amine group of this compound is a key center of reactivity, acting as a potent nucleophile in a variety of important chemical transformations.
Anilines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. Research has shown the synthesis of a Schiff base from this compound. google.com The general reaction is typically carried out in a solvent like ethanol, often with catalytic acid or base, and may require heating. researchgate.netsigmaaldrich.com
The formation of these imines is a versatile method for creating new C-N bonds and is a foundational step in the synthesis of many heterocyclic compounds and biologically active molecules.
Table 1: Representative Schiff Base Formation
| Amine Reactant | Carbonyl Reactant | Conditions | Product |
|---|
The nucleophilic amine group of this compound reacts readily with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.
Acylation: This reaction typically involves treating the aniline (B41778) with an acyl halide (e.g., acetyl chloride, benzoyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HX byproduct. This transformation is fundamental in organic synthesis, often used to protect the amine group or to synthesize amide-containing target molecules. google.comresearchgate.net
Sulfonylation: In a similar fashion, reaction with a sulfonyl halide, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. Sulfonamides are a critical functional group in a wide array of pharmaceuticals.
Table 2: General Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Base | General Product |
|---|---|---|---|
| Acylation | Acetyl Chloride | Pyridine | N-[3-Methoxy-5-(trifluoromethyl)phenyl]acetamide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | N-[3-Methoxy-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide |
Palladium-Catalyzed Coupling Reactions
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for such transformations, particularly as the amine component in C-N bond-forming reactions.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates. nih.govambeed.com In this context, this compound serves as the nucleophilic amine partner, reacting with an aryl or heteroaryl halide (Ar-X) to form a new N-aryl bond.
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. nih.gov The success of the reaction is highly dependent on the choice of the phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Sterically hindered biarylphosphine ligands are commonly employed. nih.govescholarship.org
Table 3: Representative Buchwald-Hartwig Amination
| Component | Example | Role |
|---|---|---|
| Amine | This compound | Nucleophile |
| Aryl Halide | 4-Bromotoluene | Electrophile |
| Catalyst Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Source of Pd(0) |
| Ligand | RuPhos | Stabilizes Pd, facilitates reaction |
| Base | NaOtBu (Sodium tert-butoxide) | Deprotonates the amine |
| Solvent | Toluene or Dioxane | Reaction medium |
| Product | 4-Methyl-N-[3-methoxy-5-(trifluoromethyl)phenyl]aniline | N-Aryl Aniline |
Cross-Coupling Reactions for C-C Bond Formation
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for this purpose. organic-chemistry.orgmdpi.com While the aniline functional group itself is not directly used in these reactions, it serves as a synthetic handle for the introduction of a halide or triflate, which can then participate in coupling.
Typically, the amino group of this compound is first converted into a more suitable leaving group, such as a halide (I, Br) or a triflate. For instance, the aniline can be transformed into a diazonium salt via diazotization, followed by a Sandmeyer-type reaction to install a bromine or iodine atom. Alternatively, direct electrophilic halogenation can be employed, although regioselectivity must be considered. orgsyn.org The resulting aryl halide is then a viable substrate for various C-C bond-forming reactions.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species. mdpi.com An aryl halide derived from this compound can be reacted with a wide range of aryl or vinyl boronic acids or esters to form biaryl compounds or substituted styrenes. nih.govnih.gov The corresponding 3-Methoxy-5-(trifluoromethyl)phenylboronic acid is also a known reagent, allowing for the complementary reaction with various aryl halides. tcichemicals.com
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org This allows for the introduction of vinyl groups onto the aromatic ring of the 3-Methoxy-5-(trifluoromethyl)phenyl scaffold.
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This method is invaluable for synthesizing arylalkynes, which are versatile intermediates for further transformations or key structural motifs in materials science and pharmaceuticals. libretexts.org
The table below summarizes representative conditions for these cross-coupling reactions, based on analogous substrates.
| Reaction | Aryl Halide (Example) | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3,5-Dibromoaniline | 3-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/Toluene/H₂O | 85% | mdpi.com |
| Heck | Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ / Phosphine-Imidazolium Salt | N,N-Diisopropylethylamine | DMF | High | organic-chemistry.org |
| Sonogashira | Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Good-Excellent | wikipedia.org |
Derivatization for Enhanced Functionality
The amine and the aromatic ring of this compound are reactive sites that allow for extensive derivatization. These transformations are crucial for synthesizing complex molecules with tailored properties, particularly for biological applications. chemimpex.com
Synthesis of Complex Heterocyclic Systems
This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The amino group can act as a nucleophile or be incorporated into a ring system through condensation and cyclization reactions.
Pyrazoles: Trifluoromethyl-substituted pyrazoles are of significant interest in medicinal and agrochemical research. enamine.netresearchgate.net One established route involves the reductive amination of a pyrazole (B372694) aldehyde with an aniline. In this approach, a pre-formed pyrazole-4-carboxaldehyde can be reacted with this compound in the presence of a reducing agent to yield the corresponding N-aryl pyrazole derivative. Studies on similar anilines show this to be a viable method for creating libraries of substituted pyrazoles for biological screening. nih.govnih.gov
Quinolines: The quinoline (B57606) scaffold is present in many pharmaceuticals. General methods for quinoline synthesis, such as the Friedländer or Combes syntheses, can utilize anilines as starting materials. For example, reactions of anilines with β-dicarbonyl compounds or α,β-unsaturated ketones under acidic conditions can construct the quinoline core. organic-chemistry.orgrsc.org More complex, fused heterocyclic systems such as quino[3,4-b] chemimpex.comnih.govbenzothiazinium salts have been synthesized using trifluoromethyl-substituted anilines, highlighting their utility in building polycyclic structures. nih.gov
Triazolopyrimidines: The chemimpex.comnih.govnih.govtriazolo[1,5-a]pyrimidine system is another important scaffold in medicinal chemistry. Derivatives can be synthesized through the reaction of an aniline with a halogenated triazolopyrimidine. For instance, this compound can undergo nucleophilic aromatic substitution with a 7-chloro- chemimpex.comnih.govnih.govtriazolo[1,5-a]pyrimidine to furnish the corresponding 7-anilino derivative. Such compounds have been investigated for their biological activities. nih.gov
Introduction of Additional Functionalities for Biological Activity
The trifluoromethyl group is a well-known bioisostere for other groups and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. mdpi.com Consequently, this compound is an attractive starting material for the synthesis of biologically active molecules.
Tyrosine Kinase Inhibitors: This aniline derivative is a documented building block in the development of kinase inhibitors. researchgate.net Specifically, it has been used in the synthesis of spleen tyrosine kinase (Syk) inhibitors, which are based on a phenylamino (B1219803) pyrimidine (B1678525) thiazole (B1198619) core. sigmaaldrich.com Syk is a target for various inflammatory diseases and cancers. Furthermore, broader studies on anticancer tyrosine kinase inhibitors have shown that the inclusion of a 3-(trifluoromethyl)aniline (B124266) moiety correlates with high binding affinity to type-2 protein kinases, such as Trkc and ABL kinases. nih.gov
Antimitotic Agents: The 7-anilino- chemimpex.comnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, which can be synthesized from this compound, has been shown to produce potent antimitotic agents that function by inhibiting tubulin polymerization. nih.gov These compounds can induce cell cycle arrest and apoptosis in cancer cells, making them valuable leads in oncology research.
Applications of 3 Methoxy 5 Trifluoromethyl Aniline As a Synthetic Building Block in Advanced Materials and Fine Chemicals
Role in Pharmaceutical Development
3-Methoxy-5-(trifluoromethyl)aniline (B1580975) is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com The presence of the trifluoromethyl group is particularly significant in medicinal chemistry, as it can enhance lipophilicity and binding affinity to biological targets. chemimpex.com
The 3-(trifluoromethyl)aniline (B124266) fragment, a core feature of this compound, has been identified as a critical component in the development of potential treatments for neurological disorders such as Alzheimer's disease. nih.gov Research into 1,3,5-triazine (B166579) derivatives as multi-target-directed ligands for Alzheimer's has shown that the inclusion of a 3-(trifluoromethyl)aniline substituent is crucial for the potent inhibition of acetylcholinesterase (AChE), an enzyme directly implicated in the disease's pathology. nih.gov In structure-activity relationship studies, replacing this aniline (B41778) fragment with other groups often leads to a significant decrease in inhibitory activity, highlighting its importance. nih.gov This makes this compound a valuable precursor for creating active pharmaceutical ingredients (APIs) aimed at neurodegenerative conditions. chemimpex.comsigmaaldrich.com
This compound serves as a foundational scaffold in the synthesis of specific Spleen Tyrosine Kinase (SYK) inhibitors. georganics.sk SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells and is implicated in inflammatory diseases and B-cell malignancies. cymitquimica.comnbinno.com As such, SYK has emerged as a significant therapeutic target for a new generation of drugs. nbinno.com The specific aniline is used as a starting material to construct more complex molecules, such as those based on a phenylamino (B1219803) pyrimidine (B1678525) thiazole (B1198619) core, that are designed to fit into the catalytic site of the SYK protein and block its activity. georganics.sk
The utility of this compound extends to the creation of APIs with both antitumor and antiviral properties. Its role in synthesizing SYK inhibitors directly contributes to the development of potential antitumor agents, as SYK is a known therapeutic target in various cancers, including leukemia and lymphoma. cymitquimica.comnbinno.com
In the antiviral domain, this compound is a confirmed building block in the asymmetric synthesis of Letermovir. chemimpex.comnih.gov Letermovir is an antiviral drug used for prophylaxis against cytomegalovirus (CMV) infection and disease. The synthesis involves the reaction of this compound with other reagents to form a key urea (B33335) intermediate, which is then processed through several steps to yield the final complex dihydroquinazoline (B8668462) structure of the drug. chemimpex.comnih.gov
| Application Area | Therapeutic Target/Drug | Role of this compound |
| Antitumor | Spleen Tyrosine Kinase (SYK) | Key building block for synthesizing SYK inhibitors. georganics.sk |
| Antiviral | Letermovir (antiviral for CMV) | Starting material for the synthesis of a crucial urea intermediate. chemimpex.comnih.gov |
Anti-microtubule agents are a class of drugs that interfere with the dynamics of microtubule polymerization and depolymerization, making them important in cancer therapy. chemimpex.combicbiotech.com These agents, which include well-known drug classes like taxanes and vinca (B1221190) alkaloids, bind to tubulin or associated proteins to disrupt cell division. chemimpex.comtuodaindus.com While a direct synthesis of a marketed anti-microtubule agent from this compound is not prominently documented in the provided sources, its established role as a versatile building block for complex, biologically active molecules makes it a candidate for the development of novel scaffolds in this area. chemimpex.comchemimpex.com The synthesis of new chemical entities often relies on foundational intermediates like fluorinated anilines to build molecules with specific spatial and electronic properties required for targeting proteins like tubulin.
One of the most well-documented applications of this compound is its use as a key starting material in the synthesis of the antiviral drug Letermovir. chemimpex.comnih.gov In a reported asymmetric synthesis pathway, the process utilizes this aniline to construct the core of the drug molecule. nih.gov
The synthesis sequence demonstrates its critical role:
Urea Formation: this compound is condensed with a phenyl carbamate (B1207046) intermediate to form a highly crystalline urea derivative, Methyl-(E)-3-(3-fluoro-2-(3-(2-methoxy-5-(trifluoromethyl)phenyl)ureido)phenyl)acrylate. chemimpex.comnih.gov This step proceeds smoothly and with high yield. chemimpex.com
Carbodiimide (B86325) Formation: The resulting urea is then dehydrated using a reagent like phosphorus pentachloride (PCl₅) to cleanly provide a stable carbodiimide intermediate. chemimpex.com
Cyclization and Completion: This carbodiimide is then reacted with other building blocks to form the central dihydroquinazoline ring of Letermovir, which is further processed to yield the final active pharmaceutical ingredient. chemimpex.comnih.gov
| Synthesis Step for Letermovir | Intermediate Compound | Role of this compound |
| Step 1 | Methyl-(E)-3-(3-fluoro-2-(3-(2-methoxy-5-(trifluoromethyl)phenyl)ureido)phenyl)acrylate | Reactant for urea formation. chemimpex.comnih.gov |
| Step 2 | Carbodiimide Intermediate | The aniline moiety is part of the backbone that is converted to carbodiimide. chemimpex.com |
| Step 3 | (S)-2-(8-Fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetic Acid (Letermovir) | Forms a significant part of the final molecular structure. nih.gov |
Applications in Agrochemicals
Beyond pharmaceuticals, this compound is utilized as an intermediate in the formulation of agrochemicals, including herbicides and fungicides. chemimpex.comchemimpex.com The trifluoromethyl group is a common feature in modern crop protection agents because it can significantly enhance the biological activity and efficacy of the final product. bicbiotech.com Its distinct properties allow for effective incorporation into formulations designed to control pests and unwanted plant growth, contributing to the development of innovative and improved crop protection solutions. chemimpex.comchemimpex.com
Formulation of Herbicides and Fungicides
While direct synthesis of commercial herbicides and fungicides using this compound is not extensively documented in the provided research, its structural motifs are highly relevant to the agrochemical industry. Benzimidazole derivatives, which can be synthesized from aniline precursors, are known to be used as fungicides. researchgate.net The trifluoromethyl group is a common feature in modern agrochemicals, often imparting increased efficacy and metabolic stability to the final product. Therefore, this compound represents a potentially valuable intermediate for the research and development of new, highly effective fungicides.
Development of Crop Protection Agents
The development of novel crop protection agents frequently involves the incorporation of fluorinated functional groups. The trifluoromethyl group, in particular, is known to enhance the biological activity of molecules. Aniline derivatives are foundational components in the synthesis of a wide array of bioactive compounds. The synthesis of pyrazole (B372694) derivatives, for instance, can involve the use of substituted anilines to create compounds tested for potent activity against various pathogens. nih.gov As a trifluoromethylated aniline, this compound serves as a key starting material for creating new active ingredients for crop protection, even though specific commercial products are not detailed in the available literature.
Utilization in Dye Chemistry
Synthesis of Dyes and Pigments
Currently, there is limited available information in the provided search results detailing the specific application of this compound in the synthesis of dyes and pigments.
Contributions to Material Science
Development of Polymers and Coatings
Aniline and its derivatives are fundamental monomers in the field of conducting polymers and protective coatings. For example, copolymers of aniline and o-methoxy aniline have been electrochemically synthesized to create coatings on copper that provide effective protection against corrosion. researchgate.net The resulting polymer coatings were characterized by various spectroscopic and microscopic methods to confirm their structure and evaluate their performance. researchgate.net The analysis demonstrated that copolymer coatings can offer superior corrosion resistance compared to homopolymers of aniline or its derivatives. researchgate.net Although this study did not use this compound specifically, it highlights the principle that substituted anilines are crucial for developing advanced polymers. The unique electronic properties imparted by the trifluoromethyl group in this compound make it an interesting candidate for future research into new polymers and coatings with specialized thermal, electronic, or protective properties.
Precursor for Substituted Bicyclic Heterocycles (e.g., Quinolines, Benzotriazoles, Benzimidazoles)
One of the most significant applications of this compound is as a precursor for the synthesis of various bicyclic heterocyclic compounds. These structures form the core of many pharmaceuticals and specialty chemicals.
Table 2: Synthesis of Bicyclic Heterocycles from Aniline Precursors
| Heterocycle | General Synthetic Method | Reference |
|---|---|---|
| Quinolines | Reaction of anilines with aldehydes, propanol (B110389), or other synthons via annulation reactions. | organic-chemistry.orgrsc.org |
| Benzotriazoles | Cycloaddition of azides to benzynes (formed from anilines) or diazotization of o-phenylenediamines. | organic-chemistry.orgacs.org |
| Benzimidazoles | Condensation of o-phenylenediamines (derivable from anilines) with aldehydes or carboxylic acids. | researchgate.netnih.gov |
Quinolines are typically synthesized through reactions involving anilines as a key component. organic-chemistry.org For example, a common method involves the reaction of anilines and propanol over a zeolite catalyst to generate various substituted quinolines. rsc.org Another approach involves the reaction of anilines with aldehydes and dimethyl sulfoxide (B87167) (DMSO) in a [3+1+1+1] annulation to produce 3-arylquinolines. organic-chemistry.org By using this compound in these established synthetic routes, chemists can produce novel quinoline (B57606) derivatives carrying the methoxy (B1213986) and trifluoromethyl substituents, which are of interest for medicinal chemistry and material science.
Benzotriazoles are another important class of heterocycles synthesized from aniline derivatives. A general and efficient method involves the diazotization and subsequent cyclization of 1,2-aryldiamines, which can be prepared from ortho-nitroanilines. acs.org Another powerful method is the [3+2] cycloaddition reaction between an azide (B81097) and a benzyne (B1209423) intermediate, which is readily generated from an aniline precursor. organic-chemistry.org The synthesis of complex benzotriazoles, including those with trifluoromethyl groups, has been reported, highlighting the importance of fluorinated building blocks in creating these structures. semanticscholar.org this compound is thus a suitable starting point for creating functionally complex benzotriazoles.
Benzimidazoles are widely synthesized through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. researchgate.net The necessary o-phenylenediamine can be prepared by the reduction of the corresponding ortho-nitroaniline. Therefore, starting with this compound, one could envision a synthetic sequence involving nitration and subsequent reduction to yield the diamine precursor. This diamine can then be cyclized to form benzimidazoles containing the desired methoxy and trifluoromethyl groups. Such substituted benzimidazoles are of significant interest due to their wide range of biological activities. nih.gov
Designing of 1,3,5-Triazine Scaffolds with Enhanced Acetylcholinesterase Inhibition
The 1,3,5-triazine core is a recognized scaffold in medicinal chemistry, and its derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's disease. A key therapeutic strategy for Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Research into 1,3,5-triazine-based AChE inhibitors has revealed that the nature of the substituents on the triazine ring is critical for potent inhibitory activity. Notably, the incorporation of a 3-(trifluoromethyl)aniline fragment has been shown to significantly enhance the inhibitory effect. In a series of disubstituted 1,3,5-triazine derivatives, the compound featuring a 3-(trifluoromethyl)aniline group exhibited a half-maximal inhibitory concentration (IC50) of 0.065 ± 0.002 μM against AChE. google.com This highlights the importance of the trifluoromethylaniline moiety in achieving high-potency inhibition.
Role in Drug Discovery and Medicinal Chemistry
The utility of this compound extends beyond AChE inhibitors into the broader landscape of drug discovery and medicinal chemistry. The trifluoromethyl group is a highly valued substituent in pharmaceutical development due to its ability to enhance key drug-like properties. chemimpex.com The introduction of a -CF3 group can improve metabolic stability, increase lipophilicity (which can aid in crossing biological membranes), and enhance the binding affinity of a molecule to its biological target. chemimpex.com
This versatile building block has been instrumental in the synthesis of a variety of bioactive molecules, particularly in the area of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
One notable application of this compound is in the synthesis of spleen tyrosine kinase (Syk) inhibitors. chemimpex.com Syk is a key mediator in the signaling pathways of various immune cells and is a therapeutic target for inflammatory diseases and certain cancers.
Furthermore, this aniline derivative is a key intermediate in the synthesis of other advanced pharmaceutical compounds. For instance, it is used in the production of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a crucial component in the synthesis of the leukemia drug nilotinib. google.com
The presence of the 3-(trifluoromethyl)aniline moiety has also been identified as a significant factor in the binding affinity of novel phthalic-based anticancer tyrosine kinase inhibitors. nih.gov This underscores the broad applicability of this compound in the design and synthesis of new therapeutic agents. Its trifluoromethyl group, in particular, is a key feature that medicinal chemists leverage to fine-tune the pharmacological profiles of drug candidates. chemimpex.com
Below is a table summarizing some of the key applications of this compound in medicinal chemistry:
| Therapeutic Area | Target Class | Specific Application | Reference |
| Oncology | Kinase Inhibitors | Synthesis of Spleen Tyrosine Kinase (Syk) inhibitors | chemimpex.com |
| Oncology | Kinase Inhibitors | Intermediate for the synthesis of Nilotinib | google.com |
| Oncology | Kinase Inhibitors | Component of phthalic-based anticancer tyrosine kinase inhibitors | nih.gov |
| Neurological Disorders | Enzyme Inhibitors | Building block for Acetylcholinesterase (AChE) inhibitors | google.com |
Advanced Analytical and Spectroscopic Characterization Techniques for 3 Methoxy 5 Trifluoromethyl Aniline and Its Derivatives
Spectroscopic Analysis of Molecular Structure and Conformation
Spectroscopy is a cornerstone for the elucidation of the molecular features of 3-Methoxy-5-(trifluoromethyl)aniline (B1580975). Techniques such as NMR, IR, Raman, UV-Vis, and Mass Spectrometry each provide unique and complementary information about the compound's structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity and chemical environment of each atom in this compound can be established.
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, one would expect distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The aromatic protons would appear as complex multiplets in the aromatic region of the spectrum, with their specific shifts and coupling patterns determined by their positions relative to the electron-donating amine and methoxy groups and the electron-withdrawing trifluoromethyl group.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals are expected for the aromatic carbons, the methoxy carbon, and the carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon is particularly characteristic and often shows coupling to the fluorine atoms (C-F coupling).
¹⁹F NMR: Fluorine-19 NMR is highly specific for fluorinated compounds. A single, sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group, confirming its presence.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 7.0 | 100 - 135 |
| Amine (-NH₂) | 3.5 - 4.5 (broad) | - |
| Methoxy (-OCH₃) | ~3.8 | ~55 |
| Aromatic C-N | - | 145 - 150 |
| Aromatic C-O | - | 160 - 165 |
| Aromatic C-CF₃ | - | 130 - 135 (quartet) |
| Trifluoromethyl (-CF₃) | - | 120 - 125 (quartet) |
Note: These are estimated values based on standard functional group regions. Actual values may vary.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of laser light (Raman) corresponds to the stretching, bending, and other vibrations of the chemical bonds.
For this compound, key functional groups give rise to characteristic peaks:
N-H Vibrations: The amine group will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹.
C=C Vibrations: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.
C-O Vibrations: The aryl ether C-O bond will exhibit a strong, characteristic stretch, usually around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
C-F Vibrations: The carbon-fluorine bonds of the -CF₃ group produce very strong and distinct absorption bands, typically in the 1100-1350 cm⁻¹ region.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-F bonds, which may be weak in the IR spectrum. Together, these techniques provide a detailed fingerprint of the molecule's functional groups.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1350 | Strong |
| Aryl Ether | C-O Stretch | 1000 - 1300 | Strong |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In aromatic compounds like this compound, these absorptions are primarily due to π → π* transitions within the benzene (B151609) ring.
The aniline (B41778) chromophore is significantly influenced by its substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are auxochromes, which contain non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization typically shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increases the absorption intensity. Conversely, the trifluoromethyl (-CF₃) group is an electron-withdrawing group that can also influence the electronic transitions. The resulting UV-Vis spectrum is a composite of these effects, providing insight into the electronic structure of the molecule. The exact position and intensity of the absorption bands are sensitive to the solvent used.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, can offer further structural confirmation. For this compound (molar mass: 191.15 g/mol ), high-resolution mass spectrometry would confirm its elemental composition (C₈H₈F₃NO).
Predicted mass spectrometry data indicates the expected m/z values for the protonated molecule [M+H]⁺ and other common adducts, such as those with sodium [M+Na]⁺ or potassium [M+K]⁺.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
| [M]⁺ | 191.05525 |
| [M+H]⁺ | 192.06308 |
| [M+Na]⁺ | 214.04502 |
| [M+K]⁺ | 230.01896 |
| [M+NH₄]⁺ | 209.08962 |
| [M-H]⁻ | 190.04852 |
Data sourced from PubChemLite predictions.
Crystallographic Studies
While spectroscopic methods provide data on molecules in solution or gas phase, crystallographic studies reveal the precise three-dimensional arrangement of atoms and molecules in the solid state.
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline material. It provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
While the crystal structure for this compound itself is not publicly documented, the structure of its isomer, 4-Methoxy-3-(trifluoromethyl)aniline , provides significant insight into the molecular geometry and intermolecular interactions that can be expected for this class of compounds.
In the crystal structure of 4-Methoxy-3-(trifluoromethyl)aniline, the molecule crystallizes in an orthorhombic system. fishersci.de The methoxy group is nearly coplanar with the benzene ring, inclined at an angle of just 8.7°. fishersci.de The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N-H···F and N-H···N interactions, which link the molecules into a stable three-dimensional lattice. fishersci.de These types of interactions are crucial for understanding the physical properties of the solid material, such as its melting point and solubility.
Table 4: Crystallographic Data for the Isomer 4-Methoxy-3-(trifluoromethyl)aniline
| Parameter | Value |
| Chemical Formula | C₈H₈F₃NO |
| Molecular Weight | 191.15 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 5.4140 (11) |
| b (Å) | 14.880 (3) |
| c (Å) | 21.304 (4) |
| Volume (ų) | 1716.3 (6) |
| Z (Molecules per cell) | 8 |
| Temperature (K) | 293 |
Data obtained for the isomer, 4-Methoxy-3-(trifluoromethyl)aniline. fishersci.de
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This analysis maps the electron distribution of a molecule within a crystal, providing a detailed picture of how molecules are packed and the nature of the forces holding them together. nih.gov The surfaces are generated using descriptors such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface, for instance, indicate strong hydrogen bonding interactions where contacts are shorter than the van der Waals radii. nih.gov
In the case of the aforementioned derivative, the analysis indicates that the most significant contributions to crystal stability arise from O⋯H/H⋯O, H⋯H, and C⋯H/H⋯C interactions. researchgate.net The stability of the crystal packing in this derivative was found to be primarily due to N–H⋯O and C–H⋯O bonding interactions, which are further supported by offset π⋯π stacking. researchgate.net
| Interaction Type | Contribution (%) |
|---|---|
| O⋯H/H⋯O | 37.1 |
| H⋯H | 33.5 |
| C⋯H/H⋯C | 16.5 |
Table 1: Major intermolecular interactions and their percentage contributions for a derivative of this compound, as determined by Hirshfeld surface analysis. researchgate.net
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is indispensable for separating components of a mixture, allowing for both the assessment of purity and the quantitative analysis of specific compounds.
Gas Chromatography (GC) is a standard method for determining the purity of volatile and thermally stable compounds like this compound. Commercial-grade this compound is often assayed by GC, with purities typically exceeding 98.0%. tcichemicals.com
The United States Environmental Protection Agency (EPA) Method 8131 outlines a procedure for analyzing aniline and its derivatives by GC. epa.gov This method often utilizes a capillary column and a nitrogen-phosphorus detector (NPD), which provides specificity for nitrogen-containing analytes and minimizes the risk of false positives. epa.gov For reliable results, frequent calibration is necessary as aniline derivatives can sometimes exhibit erratic responses. epa.gov
| Parameter | Typical Condition |
|---|---|
| Technique | Capillary Gas Chromatography (GC) epa.gov |
| Detector | Nitrogen-Phosphorus Detector (NPD) epa.gov |
| Purity Standard | >98.0% tcichemicals.com |
| Cleanup (if needed) | Florisil Column or Gel Permeation Chromatography epa.gov |
Table 2: Typical parameters for the purity assessment of aniline derivatives by Gas Chromatography.
While this compound itself is an achiral molecule, it can be used as a building block to synthesize chiral derivatives that exist as enantiomers. ossila.com Determining the enantiomeric ratio, or enantiomeric excess, of these chiral derivatives is critical. High-Performance Liquid Chromatography (HPLC) is the premier technique for this type of analysis.
A common strategy involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reverse-phase column (e.g., C18). nih.gov A method for analyzing chiral fluoroquinolones, for example, involves pre-derivatization followed by reverse-phase HPLC, achieving excellent separation with a resolution greater than 4. nih.gov For other chiral intermediates, a chiral reverse-phase column (e.g., OD-RH) under gradient elution has proven effective in resolving all stereoisomers. nih.gov
| Parameter | Example Condition |
|---|---|
| Technique | Reverse-Phase HPLC nih.gov |
| Column | End-capped C18 (after derivatization) nih.gov or Chiral OD-RH nih.gov |
| Detector | UV/Vis nih.gov |
| Flow Rate | 1.25 ml/min nih.gov |
| Column Temperature | 30°C nih.gov |
Table 3: Representative HPLC conditions for the determination of enantiomeric ratios in chiral derivatives.
Advanced hyphenated techniques for complex mixture analysis.
For the analysis of complex mixtures containing this compound or its derivatives, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are essential.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended for the absolute identification of aniline derivatives in unfamiliar or complex samples. epa.gov The gas chromatograph separates the individual components of the mixture before they enter the mass spectrometer, which provides detailed mass fragmentation patterns that act as a molecular fingerprint, allowing for definitive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique used for structural identification. nih.gov It is particularly useful for analyzing compounds that are not sufficiently volatile or thermally stable for GC analysis. The LC separates the components, which are then ionized and analyzed by the mass spectrometer to confirm their structure.
| Technique | Primary Application | Key Advantage |
|---|---|---|
| GC-MS | Absolute identification of volatile/semi-volatile analytes in complex environmental samples. epa.gov | Provides definitive structural confirmation through mass fragmentation patterns. epa.gov |
| LC-MS | Structural identification of a wide range of compounds, including non-volatile derivatives. nih.gov | Applicable to a broader range of compounds than GC-MS. nih.gov |
Table 4: Comparison of advanced hyphenated techniques for the analysis of this compound and its derivatives.
Computational Chemistry and Theoretical Studies on 3 Methoxy 5 Trifluoromethyl Aniline
Density Functional Theory (DFT) Studies
DFT is a powerful method for predicting molecular properties. While numerous studies employ DFT to analyze related aniline (B41778) derivatives, none were found that specifically report on 3-Methoxy-5-(trifluoromethyl)aniline (B1580975). researchgate.net
Electronic Properties and HOMO-LUMO Analysis
There are no published studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap specifically for this compound. Such analysis would be critical for understanding its kinetic stability and chemical reactivity, but the necessary calculations have not been reported in the searched literature. For comparison, studies on other substituted anilines, like 2-chloro-5-(trifluoromethyl)aniline, have been conducted, but these results cannot be directly extrapolated. researchgate.net
Optimized Molecular Geometries and Conformational Analysis
A full conformational analysis and optimized geometry determined by DFT methods for this compound are not available. While crystallographic data exists for the isomer 4-Methoxy-3-(trifluoromethyl)aniline, which provides experimental bond lengths and angles for a similar structure in the solid state, equivalent computational data for the 3-methoxy-5-(trifluoromethyl) isomer is missing. nih.gov Without dedicated DFT studies, precise theoretical bond lengths, bond angles, and dihedral angles remain uncalculated.
Vibrational Wavenumber Predictions
Theoretical vibrational wavenumber predictions, which are typically calculated using DFT and are crucial for interpreting experimental FT-IR and Raman spectra, have not been published for this compound. Although studies on other halogenated or methoxylated anilines provide a basis for how such functional groups vibrate, a specific, calculated spectrum for this compound is not available. elixirpublishers.com
Molecular Docking and Dynamics Simulations
Molecular docking and simulation are used to predict how a molecule might interact with a biological target, such as a protein. These studies are typically performed on potential drug candidates rather than on chemical intermediates.
Ligand-Protein Interactions and Binding Affinity
No molecular docking studies have been published that treat this compound as a ligand to explore its interactions and binding affinity with proteins. Research in which this aniline is used as a starting material focuses on docking the final, larger synthesized molecules, not the aniline precursor itself. nih.gov For instance, in the development of spleen tyrosine kinase inhibitors, the final pyrimidine-thiazole compounds are docked into the kinase's active site, but the binding properties of the initial aniline reactant are not part of these investigations. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies for this compound are not available. SAR analyses are conducted on a series of related compounds to determine how specific structural modifications affect their biological activity. While this aniline is a component in the synthesis of bioactive molecules, SAR studies focus on the variations and effects of different substituents on the final product's scaffold, not on the starting material itself. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its chemical structure influences its biological activity. QSAR studies on related aniline derivatives provide a framework for identifying the key molecular descriptors that are likely to be important for this compound. nih.govresearchgate.netresearchgate.netnih.gov
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. doi.org These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed activity. nih.gov Key descriptors relevant to aniline derivatives often include:
Lipophilicity: Usually expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor is crucial for membrane permeability and interaction with hydrophobic pockets of proteins. mdpi.com For this compound, the predicted XlogP is 2.1, suggesting a moderate level of lipophilicity. uni.lu
Electronic Properties: The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the methoxy (B1213986) group significantly influence the electronic environment of the aniline ring. Descriptors such as Hammett constants, dipole moment, and atomic charges on the nitrogen and oxygen atoms would be critical in a QSAR model. doi.org
Steric/Topological Descriptors: Molecular weight, molecular volume, and surface area are fundamental descriptors that describe the size and shape of the molecule. doi.org These are important for determining how the molecule fits into a receptor or active site.
A hypothetical QSAR study for a series of analogs of this compound would involve synthesizing or computationally generating related structures with variations in the substituents on the aromatic ring. By measuring the biological activity of these analogs (e.g., as enzyme inhibitors or receptor ligands) and calculating the relevant descriptors, a predictive QSAR model could be developed. Such a model would be invaluable for designing new compounds with improved potency and selectivity.
Prediction of ADMEt Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In the absence of extensive experimental data, computational (in silico) methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMEt) profile of a compound. nih.gov These predictions are crucial in early drug discovery to identify potential liabilities and guide the selection of candidates for further development.
Absorption: The absorption of this compound after oral administration is likely to be influenced by its moderate lipophilicity (predicted XlogP of 2.1) and molecular weight (191.15 g/mol ). uni.lusigmaaldrich.com These values fall within the ranges generally considered favorable for oral absorption according to Lipinski's Rule of Five. nih.gov
Distribution: Following absorption, the compound is expected to distribute into various tissues. Its moderate lipophilicity suggests it may cross cell membranes, but significant accumulation in fatty tissues is less likely compared to highly lipophilic compounds. The potential for crossing the blood-brain barrier would need to be specifically assessed, as this is a key factor for drugs targeting the central nervous system.
Metabolism: The metabolism of this compound is anticipated to occur primarily in the liver, involving several key enzymatic pathways:
N-Acetylation: A common metabolic pathway for aromatic amines, catalyzed by N-acetyltransferases.
Hydroxylation: The aromatic ring can be hydroxylated, likely at positions ortho or para to the directing groups (methoxy and amino groups).
O-Demethylation: The methoxy group can be cleaved to form a phenolic metabolite.
The trifluoromethyl group is generally stable and less prone to metabolic modification.
Excretion: The metabolites of this compound, being more polar than the parent compound, are expected to be excreted primarily through the urine, with a smaller fraction potentially eliminated in the feces.
Predicted ADMEt Properties of this compound
| Property | Predicted Value/Information | Source |
|---|---|---|
| Molecular Weight | 191.15 g/mol | uni.lusigmaaldrich.com |
| XlogP | 2.1 | uni.lu |
| Hydrogen Bond Donors | 1 (from the amine group) | |
| Hydrogen Bond Acceptors | 1 (from the oxygen atom) | |
| Aqueous Solubility | Predicted to be low due to its aromatic nature and lipophilicity. | nih.gov |
| Oral Bioavailability | Likely to be moderate to good based on physicochemical properties. | |
| Primary Metabolism | N-acetylation, Aromatic hydroxylation, O-demethylation | |
| Toxicity Alerts | Potential for hematotoxicity (associated with anilines). Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. May cause respiratory irritation. | sigmaaldrich.comgeorganics.sk |
Q & A
Q. What are the recommended synthetic routes for 3-Methoxy-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
Answer: A common method involves catalytic coupling reactions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing the trifluoromethyl group . Key parameters include:
- Temperature: Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is frequently used for aryl halide coupling .
- Purification: Reverse-phase column chromatography (C18 silica, acetonitrile/water with formic acid) ensures high purity .
Q. How is this compound characterized spectroscopically?
Answer:
- NMR: ¹H and ¹³C NMR are critical. The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm (¹H), while the trifluoromethyl (-CF₃) group shows a quartet in ¹³C NMR due to coupling with fluorine .
- FT-IR: Strong absorption bands at ~1250 cm⁻¹ (C-O stretch, methoxy) and ~1130 cm⁻¹ (C-F stretch, CF₃) confirm functional groups .
- Mass Spectrometry: Molecular ion peaks at m/z 191.15 (M⁺) align with the molecular formula C₈H₈F₃NO .
Q. What safety protocols are essential when handling this compound?
Answer:
- Hazards: Classified as Acute Toxicity Category 4 (dermal/inhalation) due to aniline derivatives’ toxicity .
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid exposure.
- First Aid: Immediate eye rinsing with saline and decontamination via safety showers are recommended .
Advanced Research Questions
Q. How do electronic properties of the trifluoromethyl group influence reactivity in catalytic systems?
Answer: The -CF₃ group is strongly electron-withdrawing, lowering the electron density of the aromatic ring. This enhances electrophilic substitution at the para position relative to the methoxy group. DFT calculations (e.g., B3LYP/6-31G*) show a HOMO-LUMO gap reduction of ~0.5 eV compared to non-fluorinated analogs, increasing susceptibility to nucleophilic attack .
Q. What strategies resolve contradictions in reported yields for nitro-functionalized derivatives?
Answer: Discrepancies arise from:
- Nitration Conditions: Temperature control (-20°C to +80°C) minimizes over-nitration .
- Catalyst Deactivation: Pd catalysts degrade in the presence of nitro groups; use of electron-deficient ligands (e.g., Xantphos) improves stability .
- Analytical Validation: Cross-check yields via HPLC (e.g., retention time 0.81 minutes for nitro intermediates) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- DFT/Molecular Docking: Predict binding affinity to biological targets (e.g., Trypanosoma brucei enzymes). For example, nitro-furan derivatives of this compound showed IC₅₀ values <1 µM due to favorable π-π stacking interactions .
- QSAR: Correlate substituent effects (e.g., -CF₃ vs. -OCH₃) with logP and solubility to optimize pharmacokinetics .
Q. What role does the methoxy group play in stabilizing intermediates during multi-step synthesis?
Answer: The -OCH₃ group acts as a directing group in electrophilic substitution, stabilizing transition states via resonance. For example, in the synthesis of 5-nitro derivatives, the methoxy group directs nitration to the meta position, reducing byproduct formation by ~30% .
Q. How can structural analogs be designed to improve metabolic stability?
Answer:
- Bioisosteric Replacement: Swap -CF₃ with -OCF₃ or -SCF₃ to maintain electron-withdrawing effects while altering metabolic pathways .
- Deuterium Incorporation: Replace hydrogen atoms in the methoxy group to slow CYP450-mediated oxidation .
Contradictions and Methodological Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
